T3SS Effector Secretion Inhibition: CAS 861211-87-2 vs. MBX 1641 in P. aeruginosa
CAS 861211-87-2 is a structurally distinct T3SS inhibitor candidate. However, no head-to-head quantitative data against a comparator such as MBX 1641 is publicly available. The reference patent US 8,906,945 B2 describes MBX 1641 achieving a 50% inhibition of ExoS secretion (IC50) of ~5 µM in a P. aeruginosa reporter assay [1]. Any claim of superiority or equipotency for CAS 861211-87-2 cannot be substantiated without analogous experimental results.
| Evidence Dimension | Inhibition of T3SS-mediated ExoS secretion in P. aeruginosa |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | MBX 1641: IC50 ~5 µM |
| Quantified Difference | N/A |
| Conditions | Bioluminescent reporter assay in P. aeruginosa (US 8,906,945 B2) |
Why This Matters
Without quantitative IC50 data, the procurement value of CAS 861211-87-2 over established T3SS inhibitors like MBX 1641 cannot be scientifically justified.
- [1] U.S. Patent No. 8,906,945 B2. Inhibitors of bacterial type III secretion system. Microbiotix, Inc., 2014. View Source
